Methyl Chenodeoxycholate: A Technical Guide for Drug Discovery and Development
Methyl Chenodeoxycholate: A Technical Guide for Drug Discovery and Development
Abstract: This technical guide offers a comprehensive examination of methyl chenodeoxycholate, a pivotal bile acid derivative. It elaborates on its fundamental chemical properties, molecular architecture, and established synthesis protocols. The document further details critical analytical methodologies for its characterization and explores its significant role in biological signaling and as a foundational tool in contemporary drug discovery. This guide is designed to be an essential resource for researchers, medicinal chemists, and professionals engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of Methyl Chenodeoxycholate
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol and is a key regulator of metabolic pathways.[1][2] Its methyl ester, methyl chenodeoxycholate, is not only a crucial laboratory tool for studying bile acid physiology but also serves as a vital starting material in the synthesis of novel therapeutic agents. The esterification of the C-24 carboxylic acid modifies the molecule's physicochemical properties, making it an invaluable intermediate for creating diverse chemical libraries targeting bile acid receptors. This guide provides an in-depth analysis of methyl chenodeoxycholate, from its molecular characteristics to its application in cutting-edge research.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of methyl chenodeoxycholate is fundamental to its application in both research and synthetic chemistry.
Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [3] |
| Molecular Formula | C₂₅H₄₂O₄ | [3][4][5] |
| Molecular Weight | 406.6 g/mol | [3][4][5] |
| CAS Number | 3057-04-3 | [3][4] |
| Physical Form | White to pale yellow solid | [4] |
| Melting Point | 85-94 °C | [4] |
| Solubility | Soluble in methanol, chloroform (slightly), and DMSO (slightly). Insoluble in water. | [4][6] |
Molecular Structure and Stereochemistry
Methyl chenodeoxycholate is built upon the steroidal backbone of 5β-cholanic acid. Its structure is characterized by:
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A Cis-Fused Ring System: The A/B ring junction has a cis configuration, which imparts a characteristic bend to the steroid nucleus.
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α-Oriented Hydroxyl Groups: Two hydroxyl groups are located at the C-3 and C-7 positions, both in the α-configuration (pointing below the plane of the steroid). These hydroxyl groups are critical for receptor interactions.
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C-24 Methyl Ester: The carboxylic acid side chain is esterified with a methyl group. This functional group modification protects the carboxylic acid and alters the molecule's polarity, making it more amenable to certain organic reactions and influencing its biological activity.
Caption: Chemical structure of methyl chenodeoxycholate with key functional groups highlighted.
Synthesis and Purification
The most common and direct method for preparing methyl chenodeoxycholate is the Fischer esterification of its parent carboxylic acid, chenodeoxycholic acid.
Fischer Esterification: A Step-by-Step Protocol
Principle: This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol (methanol) is typically used.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chenodeoxycholic acid (1 equivalent) in anhydrous methanol (a large excess, serving as both reactant and solvent).
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Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the mixture.
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Reflux: Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester spot.
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Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate. The methyl chenodeoxycholate is then extracted into an organic solvent like ethyl acetate.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Sources
- 1. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Methyl chenodeoxycholate | C25H42O4 | CID 11069533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL CHENODEOXYCHOLATE | 3057-04-3 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CN112321665A - Method for synthesizing 3 alpha, 7 alpha-dihydroxy-5-beta-cholanic acid from duck cholic acid - Google Patents [patents.google.com]
